molecular formula C6H5BrF3NOS B8454173 4-Thiazolemethanol, alpha-(bromomethyl)-2-(trifluoromethyl)-

4-Thiazolemethanol, alpha-(bromomethyl)-2-(trifluoromethyl)-

Cat. No.: B8454173
M. Wt: 276.08 g/mol
InChI Key: SSBSIIIFOMFHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolemethanol, alpha-(bromomethyl)-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C6H5BrF3NOS and its molecular weight is 276.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5BrF3NOS

Molecular Weight

276.08 g/mol

IUPAC Name

2-bromo-1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol

InChI

InChI=1S/C6H5BrF3NOS/c7-1-4(12)3-2-13-5(11-3)6(8,9)10/h2,4,12H,1H2

InChI Key

SSBSIIIFOMFHGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)C(CBr)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6 g (0.022 mol) of 2-Trifluoromethyl-4-bromoacetyl-thiazole are dissolved in 150 ml of methanol, and the solution is cooled to 10° C. and 0.63 g of sodium borohydride is added. After 15 minutes ice is added, and the mixture is acidified with hydrochloric acid, made alkaline with ammonia and extracted by shaking with methylene chloride. The organic phase is dried over sodium sulphate, filtered and concentrated. An oil is obtained and is reacted further as the crude product.
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6 g
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150 mL
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0.63 g
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[Compound]
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crude product
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Synthesis routes and methods II

Procedure details

Borane methyl sulfide complex (2M in THF, 50 mL, 100 mmol) and 4-bromoacetyl-2-trifluoromethylthiazole (20.15 g, 73.5 mmol) were added separately and simultaneously over one our to (R)-tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole (1.2 g, 3.53 mmol) in tetrahydrofuran (50 mL) at ambient temperature. After the reduction was complete the reaction mixture was cooled to 0° C. and quenched with methanol (dropwise addition of 115 mL) while maintaining the temperature at less than or equal to 13° C. The quenched reaction mixture was stirred at 5° to 10° C. for ten minutes and then at ambient temperature for 45 minutes. The solvents were removed in vacuo and the residue was dissolved in methylene chloride (180 mL), washed with pH 4 aqueous phosphate buffer (180 mL), water (180 mL) and dried (MgSO4). The solvent was removed in vacuo to afford 4-(2-bromo-1-hydroxyethyl)-2-trifluoromethylthiazole as an amber oil (20.14 g, 99%, 90% ee). 1NMR (300 MHz, CDCl3 ): δ 7.61 (s, 1H), 5.13 (dd, J=4 Hz, J=7 Hz, 1H), 3.91 (dd, J=4 Hz, J=10 Hz, 1H), 3.70 (dd, J=7 Hz, J=10 Hz, 1H), 2.88 (bs, 1H).
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50 mL
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20.15 g
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1.2 g
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50 mL
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